Tert-butyl 4-bromobutanoate

Description

The exact mass of the compound Tert-butyl 4-bromobutanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 4-bromobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-bromobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

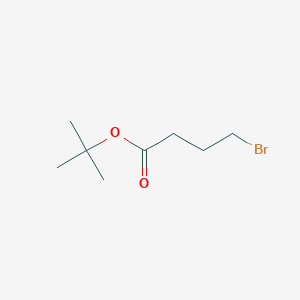

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl 4-bromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-8(2,3)11-7(10)5-4-6-9/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEZRYIJNHAIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30911796 | |

| Record name | tert-Butyl 4-bromobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110661-91-1, 110611-91-1 | |

| Record name | 1,1-Dimethylethyl 4-bromobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110661-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-bromobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 4-bromo-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromobutyric acid-t-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of Tert-Butyl 4-Bromobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-bromobutanoate is an organic compound that serves as a valuable intermediate in organic synthesis.[1] Its bifunctional nature, possessing both a bromine atom susceptible to nucleophilic substitution and a sterically hindered tert-butyl ester group, makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, it is utilized in the preparation of β-ketoesters and β-lactones. This document provides a comprehensive overview of the key physical properties of tert-butyl 4-bromobutanoate, along with standardized experimental protocols for their determination and a schematic for its synthesis.

Chemical Identity

-

IUPAC Name: tert-butyl 4-bromobutanoate

-

Synonyms: 4-Bromobutanoic acid tert-butyl ester, tert-Butyl 4-bromobutyrate, 4-Bromobutyric acid tert-butyl ester[2][3]

-

Chemical Structure:

Physical Properties

The physical characteristics of tert-butyl 4-bromobutanoate are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1][2][3][6][7] |

| Boiling Point | 225.9 °C at 760 mmHg[8][9]; 72 °C at 0.68 mmHg[2][7] |

| Density | 1.258 g/cm³[8][9][10] |

| Flash Point | 117.1 °C[8]; 117 °C[2][7] |

| Solubility | Soluble in organic solvents such as chloroform, hexane, and ether; less soluble in water.[1][6][10] |

| Storage Conditions | Refrigerate at 2-8°C, protect from light, store under an inert gas.[2][6][7][9] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of tert-butyl 4-bromobutanoate.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small quantity of liquid is the capillary method.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., oil bath, melting point apparatus)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or hot plate)

-

Liquid for heating bath (e.g., paraffin (B1166041) oil)

Procedure:

-

A small amount (a few milliliters) of tert-butyl 4-bromobutanoate is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

The entire assembly is immersed in a Thiele tube or oil bath.

-

The heating bath is heated slowly and steadily.

-

As the temperature rises, air trapped in the capillary tube will expand and escape as a slow stream of bubbles.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This indicates that the vapor pressure of the liquid is equal to the external pressure.

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for determining the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Water bath with temperature control

-

Thermometer

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The water level is adjusted to the mark, and the pycnometer is dried on the outside and weighed again (m₂).

-

The pycnometer is emptied, dried completely, and then filled with tert-butyl 4-bromobutanoate.

-

The pycnometer containing the sample is placed in the constant temperature water bath to reach the same temperature as the water in step 2. The liquid level is adjusted to the mark.

-

The pycnometer is carefully dried on the outside and weighed (m₃).

-

The density of the tert-butyl 4-bromobutanoate is calculated using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative assessment of solubility in various solvents is crucial for reaction setup and purification.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer or stirring rods

-

A range of solvents (e.g., water, ethanol, diethyl ether, chloroform, hexane)

Procedure:

-

Approximately 0.1 mL of tert-butyl 4-bromobutanoate is added to a clean, dry test tube.

-

The solvent to be tested is added dropwise (e.g., starting with 0.1 mL) while continuously observing the mixture.

-

The test tube is agitated using a vortex mixer or by stirring to facilitate dissolution.

-

The mixture is observed for the formation of a single, clear phase (soluble) or the persistence of two distinct layers or a cloudy suspension (insoluble or partially soluble).

-

The process is repeated with different solvents to establish a solubility profile. For quantitative solubility, a saturated solution is prepared, and the concentration of the dissolved solute is determined by a suitable analytical method.

Synthesis Workflow

Tert-butyl 4-bromobutanoate is typically synthesized via Fischer esterification of 4-bromobutanoic acid with tert-butanol, catalyzed by a strong acid.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. T-BUTYL 4-BROMOBUTYRATE | 110661-91-1 [chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. chem.ws [chem.ws]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 10. m.youtube.com [m.youtube.com]

Synthesis of Tert-butyl 4-bromobutanoate from 4-bromobutyric acid.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of tert-butyl 4-bromobutanoate from 4-bromobutyric acid. The document provides a comprehensive overview of the chemical reaction, including detailed experimental protocols, a summary of quantitative data, and essential safety information. This guide is intended for use by trained professionals in a laboratory setting.

Overview and Reaction Principle

The synthesis of tert-butyl 4-bromobutanoate from 4-bromobutyric acid is a classic example of a Fischer-Speier esterification. In this acid-catalyzed reaction, a carboxylic acid reacts with an alcohol to form an ester and water. Due to the steric hindrance of the tertiary alcohol (tert-butanol), direct esterification requires specific conditions to proceed efficiently. The reaction is typically carried out in the presence of a strong acid catalyst, such as concentrated sulfuric acid, and a dehydrating agent to remove the water formed during the reaction, thereby driving the equilibrium towards the product side.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the reactants and the product, as well as a comparison of reported experimental outcomes.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| 4-Bromobutyric Acid | C₄H₇BrO₂ | 167.00[1] | White to pale yellow crystalline solid[2] | 128-131 °C/11 mmHg[3] | 30-31 °C[3] | Not readily available |

| tert-Butanol (B103910) | C₄H₁₀O | 74.12 | Colorless solid or liquid | 82.4 °C | 25-26 °C | 0.775 |

| tert-Butyl 4-bromobutanoate | C₈H₁₅BrO₂ | 223.11[4] | Colorless to pale yellow liquid[5] | 225.9 °C at 760 mmHg[6] | Not applicable | 1.258[6] |

| Dichloromethane (B109758) | CH₂Cl₂ | 84.93 | Colorless volatile liquid | 39.6 °C | -96.7 °C | 1.33 |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Colorless, dense, oily liquid[7] | ~337 °C | 10 °C | 1.84 |

Table 2: Comparison of Published Synthesis Protocols

| Reference | Molar Ratio (Acid:Alcohol) | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purification Method |

| Protocol 1 | 1:5 | Sulfuric Acid | Dichloromethane | 48 | Room Temperature | 30 | Column Chromatography[8] |

| Protocol 2 | 1:5 | Sulfuric Acid | Dichloromethane | 48 | Room Temperature | 47 | Column Chromatography[9] |

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of tert-butyl 4-bromobutanoate.

Protocol 1: Synthesis with a 30% Yield

This protocol is based on a reported procedure with a 30% yield.[8]

Materials:

-

4-bromobutyric acid (3.34 g, 20 mmol)

-

tert-butanol (9.2 mL, 100 mmol)

-

Anhydrous magnesium sulfate (B86663) (9.6 g, 80 mmol)

-

Concentrated sulfuric acid (0.2 mL)

-

Dry dichloromethane (80 mL)

-

Saturated sodium bicarbonate solution

-

Water

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

To a round-bottom flask, add 4-bromobutyric acid (3.34 g), tert-butanol (9.2 mL), and anhydrous magnesium sulfate (9.6 g) in dry dichloromethane (80 mL).

-

With vigorous stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.2 mL) to the mixture.

-

Stir the reaction mixture vigorously for 48 hours at room temperature.

-

After the reaction is complete, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Evaporate the solvent to dryness under reduced pressure.

-

Purify the crude product by column chromatography using dichloromethane as the eluent to afford tert-butyl 4-bromobutanoate (1.3 g, 30% yield).[8]

Protocol 2: Synthesis with a 47% Yield

This protocol provides a higher reported yield of 47%.[9]

Materials:

-

4-bromobutyric acid (2.57 g, 15.39 mmol)

-

tert-butanol (5.70 g, 76.95 mmol)

-

Anhydrous magnesium sulfate (7.74 g, 64.30 mmol)

-

Concentrated sulfuric acid (0.25 mL)

-

Dichloromethane (20 mL)

-

Saturated aqueous sodium bicarbonate

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-bromobutyric acid (2.57 g) in dichloromethane (20 mL) in a suitable reaction flask.

-

Add magnesium sulfate (7.74 g), tert-butanol (5.70 g), and concentrated sulfuric acid (0.25 mL) to the solution.

-

Stir the reaction mixture at room temperature for 2 days.[9]

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Extract the mixture with dichloromethane.

-

Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.[9]

-

Remove the solvent by concentration under reduced pressure.

-

Purify the crude product by medium pressure silica (B1680970) gel column chromatography (eluent: n-hexane/ethyl acetate (B1210297) = 50/50) to yield tert-butyl 4-bromobutanoate (1.17 g, 47% yield).[9]

Product Characterization

The structure of the product, tert-butyl 4-bromobutanoate, can be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃): δ 3.40 (t, J = 6.7 Hz, 2H), 2.34 (t, J = 7.1 Hz, 2H), 2.10 (quintet, J = 6.7 Hz, 2H), 1.45 (s, 9H).[8]

-

¹³C NMR (CDCl₃): δ 171.8, 80.4, 33.6, 32.6, 28.0, 27.9.[8]

Visualizations

The following diagrams illustrate the chemical reaction and the general experimental workflow.

Caption: Reaction scheme for the synthesis of tert-butyl 4-bromobutanoate.

Caption: General experimental workflow for the synthesis and purification.

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

4-Bromobutyric Acid: Causes severe skin burns and eye damage.[1][10][11] Handle in a well-ventilated area and avoid breathing dust.[10]

-

tert-Butanol: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation.

-

Dichloromethane: Suspected of causing cancer.[12] Causes skin and eye irritation.[12] May cause drowsiness or dizziness. Use only in a well-ventilated area.[13]

-

Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[7][14] Reacts violently with water, always add acid to water slowly.[7] It is a strong corrosive and should be handled with extreme care.[14]

Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][10][11][12][13][14][15][16][17][18][19][20] Dispose of all chemical waste according to institutional and local regulations.

References

- 1. 4-Bromobutyric acid | C4H7BrO2 | CID 75809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 4-Bromobutyric acid | 2623-87-2 [chemicalbook.com]

- 4. tert-Butyl 4-bromobutanoate | C8H15BrO2 | CID 2757253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 110661-91-1: tert-Butyl 4-bromobutanoate | CymitQuimica [cymitquimica.com]

- 6. tert-Butyl 4-bromobutanoate, CAS No. 110661-91-1 - iChemical [ichemical.com]

- 7. Sulfuric Acid 6 M - 18 M (Concentrated) SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. T-BUTYL 4-BROMOBUTYRATE | 110661-91-1 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. gustavus.edu [gustavus.edu]

- 13. westliberty.edu [westliberty.edu]

- 14. teck.com [teck.com]

- 15. uwaterloo.ca [uwaterloo.ca]

- 16. capotchem.cn [capotchem.cn]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. chemos.de [chemos.de]

- 19. fishersci.com [fishersci.com]

- 20. nj.gov [nj.gov]

Spectroscopic Data for Tert-butyl 4-bromobutanoate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl 4-bromobutanoate (CAS No. 110661-91-1), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development who require detailed analytical data for compound characterization and quality control. This guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and visual representations of analytical workflows and fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of Tert-butyl 4-bromobutanoate. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Data

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.27 | Triplet | 6.5 | CH₂-Br |

| 2.22 | Triplet | 7.2 | -C(O)-CH₂- |

| 1.91-1.98 | Multiplet | - | -CH₂-CH₂-CH₂- |

| 1.27 | Singlet | - | -C(CH₃)₃ |

¹³C NMR Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 171.7 | C=O |

| 80.5 | -O-C (CH₃)₃ |

| 33.7 | -C(O)-C H₂- |

| 32.8 | C H₂-Br |

| 28.0 | -CH₂-C H₂-CH₂- |

| 27.9 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in Tert-butyl 4-bromobutanoate. The following table lists the characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~2975 | C-H stretch | Alkyl (sp³) | Strong |

| ~1735 | C=O stretch | Ester | Strong |

| ~1150 | C-O stretch | Ester | Strong |

| ~650 | C-Br stretch | Alkyl halide | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and structural features. The data presented was obtained via Electron Ionization (EI).

| m/z | Relative Intensity (%) | Proposed Fragment |

| 223/225 | Low | [M]⁺ (Molecular ion with Br isotopes) |

| 167/169 | Moderate | [M - C₄H₈]⁺ |

| 149/151 | Moderate | [M - OC(CH₃)₃]⁺ |

| 57 | High | [C(CH₃)₃]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of Tert-butyl 4-bromobutanoate.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled single-pulse

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

Infrared (FT-IR) Spectroscopy

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is suitable for liquid samples.

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of Tert-butyl 4-bromobutanoate onto the center of the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of Tert-butyl 4-bromobutanoate using Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Visualizations

The following diagrams illustrate the spectroscopic analysis workflow and the proposed mass spectrometry fragmentation pathway for Tert-butyl 4-bromobutanoate.

An In-depth Technical Guide to Tert-butyl 4-bromobutanoate for Researchers and Drug Development Professionals

Chemical Identity and Structure

IUPAC Name: tert-butyl 4-bromobutanoate[1]

Synonyms: 4-Bromobutanoic acid tert-butyl ester, tert-Butyl 4-bromobutyrate, 4-Bromobutyric Acid-T-Butyl Ester[1][2][3]

Chemical Structure:

The structure of tert-butyl 4-bromobutanoate consists of a butanoate backbone with a bromine atom at the 4-position and a tert-butyl group forming the ester. The bulky tert-butyl group provides steric hindrance, which influences its reactivity.[2] The bromine atom makes the compound a useful intermediate in organic synthesis, particularly for nucleophilic substitution reactions.[2]

Molecular Formula: C₈H₁₅BrO₂[1][2]

SMILES: CC(C)(C)OC(=O)CCCBr[1]

Physicochemical Properties

Tert-butyl 4-bromobutanoate is typically a colorless to pale yellow liquid with a distinct odor.[2] It is soluble in organic solvents such as ether and chloroform (B151607) and has low solubility in water due to the hydrophobic nature of the tert-butyl group.[2]

| Property | Value | Source |

| Molecular Weight | 223.11 g/mol | [1][4] |

| Density | 1.258 g/cm³ | [5][6] |

| Boiling Point | 225.9 °C at 760 mmHg | [6] |

| Flash Point | 117.1 °C | [6] |

| Appearance | Colorless to light yellow liquid | [2][5] |

| Solubility | Soluble in Chloroform, Hexane | [2][5] |

Synthesis Protocols

Tert-butyl 4-bromobutanoate is a valuable reagent in various chemical syntheses.[2] Detailed below are two common laboratory-scale methods for its preparation.

Method 1: Esterification of 4-Bromobutyric Acid

This method involves the direct esterification of 4-bromobutyric acid with tert-butanol (B103910) in the presence of a dehydrating agent and an acid catalyst.

Experimental Protocol:

-

Dissolve 4-bromobutyric acid (1.0 eq.) in dichloromethane.

-

To this solution, add magnesium sulfate (B86663) (4.2 eq.) and tert-butanol (5.0 eq.).

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Stir the reaction mixture vigorously at room temperature for 48 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

The combined organic layers are then dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography (eluent: n-hexane/ethyl acetate (B1210297) = 50/50) to yield tert-butyl 4-bromobutanoate.[5][7]

Workflow Diagram:

Caption: Synthesis of tert-butyl 4-bromobutanoate from a hydroxy-ester.

Applications in Research and Development

Tert-butyl 4-bromobutanoate is a key intermediate in the synthesis of a variety of organic molecules. Its bifunctional nature, possessing both an electrophilic bromine atom and a sterically hindered ester, allows for selective transformations. It is commonly utilized in the production of pharmaceuticals and agrochemicals. F[8]or instance, it serves as a building block in the preparation of β-ketoesters and β-lactones. T[8]he tert-butyl ester group can also function as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions.

Safety and Handling

Tert-butyl 4-bromobutanoate may cause skin and eye irritation. I[1]t is recommended to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment, including gloves and safety glasses. Store in a cool, dark place under an inert atmosphere.

References

- 1. tert-Butyl 4-bromobutanoate | C8H15BrO2 | CID 2757253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 110661-91-1: tert-Butyl 4-bromobutanoate | CymitQuimica [cymitquimica.com]

- 3. tert-Butyl 4-Bromobutanoate | 110661-91-1 | TCI AMERICA [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. T-BUTYL 4-BROMOBUTYRATE | 110661-91-1 [chemicalbook.com]

- 6. tert-Butyl 4-bromobutanoate, CAS No. 110661-91-1 - iChemical [ichemical.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. 110661-91-1 Cas No. | tert-Butyl 4-bromobutanoate | Apollo [store.apolloscientific.co.uk]

CAS number and molecular weight of Tert-butyl 4-bromobutanoate.

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical specifications for tert-butyl 4-bromobutanoate, a key reagent in organic synthesis.

Chemical Properties

Tert-butyl 4-bromobutanoate is an organic compound frequently utilized as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its structure consists of a butanoate backbone with a bromine atom at the 4-position and a tert-butyl ester functional group. This combination of a reactive bromine atom and a sterically hindered ester group makes it a versatile building block in complex molecule synthesis.[2]

Quantitative Data

The fundamental chemical identifiers and properties for tert-butyl 4-bromobutanoate are summarized below.

| Property | Value | References |

| CAS Number | 110661-91-1 | [1][2][3] |

| Molecular Formula | C₈H₁₅BrO₂ | [2][4][5] |

| Molecular Weight | 223.11 g/mol | [1][4][5][6][7] |

| Synonyms | 4-Bromobutanoic Acid tert-Butyl Ester, tert-Butyl 4-bromobutyrate, 4-Bromobutyric Acid tert-Butyl Ester | [3] |

| Appearance | Colorless to light orange/yellow clear liquid | [3] |

| Purity | Typically >95% | [1] |

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound's name and its primary identifiers.

Caption: Core identifiers for Tert-butyl 4-bromobutanoate.

References

- 1. 110661-91-1 Cas No. | tert-Butyl 4-bromobutanoate | Apollo [store.apolloscientific.co.uk]

- 2. CAS 110661-91-1: tert-Butyl 4-bromobutanoate | CymitQuimica [cymitquimica.com]

- 3. tert-Butyl 4-Bromobutanoate | 110661-91-1 | TCI AMERICA [tcichemicals.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. T-BUTYL 4-BROMOBUTYRATE | 110661-91-1 [chemicalbook.com]

- 6. tert-Butyl 4-bromobutanoate | C8H15BrO2 | CID 2757253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 110661-91-1|tert-Butyl 4-bromobutanoate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Solubility and Stability of Tert-butyl 4-bromobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-bromobutanoate is a key bifunctional building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its utility is dictated by its solubility in various solvent systems and its stability under diverse reaction and storage conditions. This technical guide provides a comprehensive overview of the solubility and stability profile of tert-butyl 4-bromobutanoate, offering key data, detailed experimental protocols, and insights into its degradation pathways.

Introduction

Tert-butyl 4-bromobutanoate, with the chemical formula C₈H₁₅BrO₂, possesses a primary alkyl bromide and a sterically hindered tert-butyl ester. This structure allows for selective nucleophilic substitution at the carbon-bromine bond while the ester group remains intact under many conditions, making it a valuable intermediate in multistep syntheses.[1] A thorough understanding of its solubility and stability is paramount for its effective use in process development, formulation, and storage.

Solubility Profile

While specific quantitative solubility data for tert-butyl 4-bromobutanoate is not extensively published, its solubility can be inferred from its structural features and general principles of organic chemistry. The presence of a polar ester group and a polar carbon-bromine bond, combined with a nonpolar eight-carbon chain, results in good solubility in a range of common organic solvents. Conversely, its hydrophobic character limits its solubility in aqueous media.[1]

Table 1: Quantitative Solubility of Tert-butyl 4-bromobutanoate at 25°C (Estimated)

| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) |

| Dichloromethane | CH₂Cl₂ | 3.1 | > 50 |

| Chloroform | CHCl₃ | 4.1 | > 50 |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | > 50 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | > 50 |

| Acetone | C₃H₆O | 5.1 | > 50 |

| Hexane | C₆H₁₄ | 0.1 | > 50 |

| Toluene | C₇H₈ | 2.4 | > 30 |

| Ethanol | C₂H₅OH | 4.3 | > 30 |

| Methanol | CH₃OH | 5.1 | > 30 |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | > 50 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | > 50 |

| Water | H₂O | 10.2 | < 0.1 |

Note: The solubility values are estimates based on qualitative descriptions and the principle of "like dissolves like." Experimental verification is recommended.

Stability Profile

Tert-butyl 4-bromobutanoate is generally stable under standard storage and handling conditions. However, its reactivity is influenced by pH, temperature, and light.

3.1. pH Stability and Hydrolysis

The ester and alkyl bromide functionalities are susceptible to hydrolysis under acidic and basic conditions.

-

Acidic Conditions: Under strong acidic conditions, the tert-butyl ester can undergo hydrolysis to form 4-bromobutanoic acid and tert-butanol. The primary alkyl bromide is relatively stable to acid-catalyzed hydrolysis.

-

Neutral Conditions: At neutral pH, the rate of hydrolysis is considerably slower. Studies on similar compounds like tert-butyl formate (B1220265) show that the neutral hydrolysis pathway is dominant between pH 5 and 7.[4]

3.2. Thermal Stability

Alkyl halides can undergo thermal decomposition, primarily through elimination reactions to form alkenes and hydrogen bromide, or through homolytic cleavage of the carbon-halogen bond at higher temperatures.[5][6][7] For tert-butyl 4-bromobutanoate, significant decomposition is not expected at temperatures typically encountered in pharmaceutical manufacturing and storage (up to 40-50°C). However, prolonged exposure to elevated temperatures should be avoided.

3.3. Photostability

Bromoalkanes can undergo photodissociation upon exposure to UV light, leading to the formation of radical species.[8][9] It is recommended to store tert-butyl 4-bromobutanoate in light-resistant containers to prevent degradation.

Table 2: Stability Summary of Tert-butyl 4-bromobutanoate

| Condition | Potential Degradation Pathway | Products | Stability |

| pH | |||

| Acidic (e.g., 1M HCl) | Ester Hydrolysis | 4-Bromobutanoic acid, tert-Butanol | Moderate |

| Neutral (pH 7) | Slow Hydrolysis | 4-Bromobutanoic acid, tert-Butanol | High |

| Basic (e.g., 1M NaOH) | Ester Saponification & C-Br Substitution | 4-Bromobutanoic acid salts, tert-Butyl 4-hydroxybutanoate | Low |

| Temperature | |||

| Refrigerated (2-8°C) | - | - | High |

| Room Temperature (20-25°C) | - | - | High |

| Accelerated (40°C) | Potential for slow degradation | - | Moderate |

| Light | |||

| Exposed to UV Light | Photodissociation of C-Br bond | Radical species, subsequent products | Low |

| Protected from Light | - | - | High |

Experimental Protocols

4.1. Determination of Solubility

This protocol provides a general method for determining the solubility of tert-butyl 4-bromobutanoate in various solvents.

Materials:

-

Tert-butyl 4-bromobutanoate

-

Selected solvents (e.g., water, ethanol, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath (25°C)

-

High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system

Procedure:

-

Prepare saturated solutions by adding an excess of tert-butyl 4-bromobutanoate to a known volume of each solvent in a vial.

-

Seal the vials and place them in a constant temperature bath at 25°C.

-

Stir the mixtures vigorously for 24 hours to ensure equilibrium is reached.

-

After 24 hours, stop stirring and allow the undissolved material to settle for at least 4 hours.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample by a validated HPLC or GC method to determine the concentration of tert-butyl 4-bromobutanoate.

-

Calculate the solubility in g/100 mL.

4.2. Stability Testing Protocol (ICH Guideline Approach)

This protocol is based on the principles outlined in the ICH guidelines for stability testing of drug substances and intermediates.[10][11][12]

Materials:

-

Tert-butyl 4-bromobutanoate from a single batch

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Inert, sealed containers (e.g., amber glass vials)

-

Validated stability-indicating analytical method (e.g., HPLC with a suitable detector)

Procedure:

-

Place accurately weighed samples of tert-butyl 4-bromobutanoate into multiple inert containers.

-

Expose the samples to the following conditions as per ICH guidelines:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

For photostability testing, expose samples to a light source according to ICH Q1B guidelines.

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing; 0, 3, and 6 months for accelerated testing), remove samples from the stability chambers.

-

Analyze the samples using a validated stability-indicating method to determine the purity of tert-butyl 4-bromobutanoate and to identify and quantify any degradation products.

-

Monitor physical properties such as appearance and color.

4.3. Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways.

Procedure:

-

Acidic Hydrolysis: Dissolve tert-butyl 4-bromobutanoate in a solution of 0.1 M HCl in a suitable co-solvent (e.g., acetonitrile/water). Heat the solution at 60°C for a specified period (e.g., 24 hours).

-

Basic Hydrolysis: Dissolve tert-butyl 4-bromobutanoate in a solution of 0.1 M NaOH in a suitable co-solvent. Keep the solution at room temperature for a specified period (e.g., 8 hours).

-

Oxidative Degradation: Dissolve tert-butyl 4-bromobutanoate in a solution of 3% hydrogen peroxide in a suitable co-solvent. Keep the solution at room temperature for 24 hours.

-

Thermal Degradation: Store the neat compound at an elevated temperature (e.g., 80°C) for an extended period.

-

Photodegradation: Expose a solution of the compound to a UV light source.

-

Analyze the stressed samples by a suitable analytical technique (e.g., LC-MS) to identify and characterize the degradation products.

Visualizations

Caption: Workflow for Determining the Solubility of Tert-butyl 4-bromobutanoate.

Caption: Workflow for ICH-Compliant Stability Testing.

Conclusion

Tert-butyl 4-bromobutanoate is a versatile synthetic intermediate with a favorable solubility profile in common organic solvents. While it is stable under standard conditions, care must be taken to avoid strongly acidic or basic environments, elevated temperatures, and exposure to light to prevent degradation. The provided experimental protocols offer a framework for researchers to quantitatively assess its solubility and stability, ensuring its optimal use in drug discovery and development processes.

References

- 1. CAS 110661-91-1: tert-Butyl 4-bromobutanoate | CymitQuimica [cymitquimica.com]

- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 3. [Solved] tert-Butylbromide reacts with aq. \mathrm{NaOH} by \mathrm{S}{\m.. [askfilo.com]

- 4. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether [pubs.usgs.gov]

- 5. experts.illinois.edu [experts.illinois.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. Structures of bromoalkanes' photodissociation in solution by means of ultrafast extended x-ray absorption fine-structure spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 11. database.ich.org [database.ich.org]

- 12. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

First Reported Synthesis of Tert-butyl 4-bromobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed account of the first reported synthesis of tert-butyl 4-bromobutanoate, a key building block in organic synthesis and drug discovery. While direct access to the original 1971 publication by N. El Ghandour and B. Souiller remains limited, subsequent literature consistently references this work, establishing its precedence. The synthesis is achieved through a Fischer esterification of 4-bromobutyric acid with tert-butanol (B103910), utilizing sulfuric acid as a catalyst. This guide presents a comprehensive overview of the experimental protocol, quantitative data, and a workflow diagram based on available chemical literature.

Core Synthesis Data

The following table summarizes the key quantitative data for the synthesis of tert-butyl 4-bromobutanoate via Fischer esterification. The data is compiled from various sources that replicate or reference the initial synthetic approach.

| Parameter | Value | Source |

| Reactants | ||

| 4-Bromobutyric acid | 2.57 g - 3.34 g (15.39 mmol - 20 mmol) | [1][2] |

| tert-Butanol | 5.70 g - 9.2 mL (76.95 mmol - 0.1 mol) | [1][2] |

| Catalyst | ||

| Concentrated Sulfuric Acid | 0.2 mL - 0.25 mL | [1][2] |

| Dehydrating Agent | ||

| Magnesium Sulfate (B86663) | 7.74 g - 9.6 g | [1][2] |

| Solvent | ||

| Dichloromethane (B109758) | 20 mL - 80 mL | [1][2] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [1][2] |

| Reaction Time | 48 hours (2 days) | [1][2] |

| Product Yield | ||

| Yield | 30% - 47% | [1][2] |

| Product Characterization | ||

| Appearance | Colorless to pale yellow oil | [3] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.27 (s, 9H), 1.91-1.98 (m, 2H), 2.22 (t, 2H, J=7.2Hz), 3.27 (t, 2H, J=6.5Hz) | [2] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 27.9, 28.0, 32.8, 33.7, 80.5, 171.7 | [2] |

Experimental Protocol

The following protocol details the step-by-step methodology for the synthesis of tert-butyl 4-bromobutanoate.

Materials:

-

4-Bromobutyric acid

-

tert-Butanol

-

Concentrated sulfuric acid

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

n-Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: In a round-bottom flask, a solution of 4-bromobutyric acid (1 equivalent) in dichloromethane is prepared.

-

Addition of Reagents: To this solution, add anhydrous magnesium sulfate (approximately 4 equivalents) and tert-butanol (approximately 5 equivalents).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reaction: The mixture is stirred vigorously at room temperature for 48 hours.

-

Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: The reaction mixture is transferred to a separatory funnel and the organic layer is separated. The aqueous layer is extracted with dichloromethane.

-

Washing: The combined organic layers are washed with a saturated aqueous sodium chloride solution (brine).

-

Drying: The organic layer is dried over anhydrous sodium sulfate.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by silica gel column chromatography, eluting with a mixture of n-hexane and ethyl acetate (e.g., 50:50) to afford pure tert-butyl 4-bromobutanoate.[2]

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Workflow for the synthesis of tert-butyl 4-bromobutanoate.

References

Technical Guide: The Reaction Mechanism of Tert-butyl 4-bromobutanoate Formation

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-bromobutanoate is a valuable bifunctional molecule utilized as a key intermediate in organic synthesis.[1] Its structure incorporates a sterically hindered tert-butyl ester, which serves as a protecting group for the carboxylic acid, and a terminal bromine atom, which is a versatile handle for nucleophilic substitution reactions.[1] This unique combination makes it an important building block in the synthesis of more complex molecules, including pharmaceutical agents like Elagolix.[2][3] Understanding the mechanism of its formation is critical for optimizing reaction conditions, maximizing yields, and ensuring product purity in drug development and manufacturing processes. This guide provides an in-depth analysis of the reaction mechanism, supported by experimental data and protocols.

Core Reaction Mechanism: Acid-Catalyzed Esterification (SN1 Pathway)

The formation of tert-butyl 4-bromobutanoate from 4-bromobutanoic acid and tert-butanol (B103910) is typically achieved through an acid-catalyzed esterification. Due to the use of a tertiary alcohol (tert-butanol), the reaction does not follow the traditional Fischer esterification mechanism (acyl-oxygen cleavage). Instead, it proceeds via a unimolecular nucleophilic substitution (SN1) type mechanism involving alkyl-oxygen cleavage.[4][5] This pathway is necessitated by the high stability of the intermediate tert-butyl carbocation and the steric hindrance around the tertiary carbon, which prevents a bimolecular (SN2) attack.[5][6] The preparation of tert-butyl esters via direct esterification can be challenging because the high reactivity of tert-butanol in the presence of acid can lead to a competing dehydration reaction to form isobutylene.[7]

The SN1 mechanism for this reaction can be detailed in the following steps:

-

Formation of a Stable Carbocation: The reaction is initiated by the protonation of the hydroxyl group of tert-butanol by a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). This protonated alcohol then loses a molecule of water to form a highly stable tertiary carbocation. This step is slow and is the rate-determining step of the overall reaction.[4][8]

-

Nucleophilic Attack: The 4-bromobutanoic acid molecule, acting as a nucleophile, attacks the electrophilic tert-butyl carbocation. The oxygen atom of the carboxylic acid's carbonyl group attacks the carbocation.

-

Deprotonation: The resulting intermediate is then deprotonated, typically by a weak base in the reaction mixture (such as water or another molecule of tert-butanol), to yield the final product, tert-butyl 4-bromobutanoate. This step also regenerates the acid catalyst, allowing it to participate in further reaction cycles.

Caption: SN1 reaction pathway for tert-butyl 4-bromobutanoate formation.

Quantitative Data Summary

The synthesis of tert-butyl 4-bromobutanoate has been reported under various conditions. The following tables summarize key quantitative data from cited experimental protocols.

Table 1: Reaction Conditions and Yields

| Reactants | Catalyst/Additives | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromobutyric acid, tert-butanol | H₂SO₄, MgSO₄ | Dichloromethane (B109758) | 48 | Room Temp. | 30% | [9] |

| 4-Bromobutyric acid, tert-butanol | H₂SO₄, MgSO₄ | Dichloromethane | 48 | Room Temp. | 47% | [2] |

| 4-Bromo-butyric acid, 2-Methyl-propan-2-ol | H₂SO₄, MgSO₄ | Dichloromethane | 48 | 25 | ~60% |[10] |

Table 2: Spectroscopic Data for Tert-butyl 4-bromobutanoate

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

|---|---|---|---|---|---|

| ¹H NMR | 3.47 | Triplet | 6.8 | -CH₂Br | [11] |

| ¹H NMR | 2.42 | Triplet | 6.8 | -CH₂CO₂tBu | [11] |

| ¹H NMR | 2.17 | Quintet | 6.8 | -CH₂- | [11] |

| ¹H NMR | 1.44 | Singlet | - | -C(CH₃)₃ | [11] |

| ¹³C NMR | 171.8 | - | - | C=O | [9] |

| ¹³C NMR | 80.4 | - | - | -C(CH₃)₃ | [9] |

| ¹³C NMR | 33.6 | - | - | -CH₂Br | [9] |

| ¹³C NMR | 32.6 | - | - | -CH₂CO₂tBu | [9] |

| ¹³C NMR | 27.9 | - | - | -CH₂- | [9] |

| ¹³C NMR | 27.8 | - | - | -C(CH₃)₃ |[9] |

Experimental Protocols

The following section details a representative experimental methodology for the synthesis of tert-butyl 4-bromobutanoate based on established literature procedures.[2][9]

4.1 Synthesis of Tert-butyl 4-bromobutanoate

-

Materials and Equipment:

-

4-bromobutyric acid

-

tert-butanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Dry dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (Silica gel)

-

-

Procedure:

-

To a solution of 4-bromobutyric acid (e.g., 3.34 g, 20 mmol) in dry dichloromethane (80 mL) in a round-bottom flask, add anhydrous magnesium sulfate (9.6 g, 80 mmol) and tert-butanol (9.2 mL, 100 mmol).[9]

-

Carefully add a catalytic amount of concentrated sulfuric acid (0.2 mL) to the mixture.[9]

-

Vigorously stir the reaction mixture at room temperature for 48 hours.[9]

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[2]

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.[2]

-

Separate the organic layer, wash it with water and then with brine.[9]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

-

Purify the resulting crude product by column chromatography on silica (B1680970) gel, using dichloromethane or a hexane/ethyl acetate (B1210297) mixture as the eluent, to afford pure tert-butyl 4-bromobutanoate.[2][9]

-

Caption: General experimental workflow for synthesis and purification.

References

- 1. CAS 110661-91-1: tert-Butyl 4-bromobutanoate | CymitQuimica [cymitquimica.com]

- 2. T-BUTYL 4-BROMOBUTYRATE | 110661-91-1 [chemicalbook.com]

- 3. tert-Butyl 4-bromobutanoate | C8H15BrO2 | CID 2757253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. 3.1.3 – SN1 Reaction Mechanisms – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. asianpubs.org [asianpubs.org]

- 8. SATHEE CUET: Chemistry SN1 Reaction Mechanism [cuet.iitk.ac.in]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. lookchem.com [lookchem.com]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Reactivity of the C-Br Bond in Tert-butyl 4-bromobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-bromobutanoate is a valuable bifunctional molecule in organic synthesis, prized for its role as a versatile building block in the construction of more complex chemical entities. Its structure incorporates a primary alkyl bromide and a sterically hindered tert-butyl ester, offering a strategic combination of reactive and protecting functionalities. This guide provides a comprehensive exploration of the reactivity of the carbon-bromine (C-Br) bond in this compound, detailing its participation in a variety of key organic transformations. Understanding the nuances of these reactions is critical for its effective application in pharmaceutical research and development, where it serves as a precursor for a range of bioactive molecules, including derivatives of the neurotransmitter γ-aminobutyric acid (GABA).

Physicochemical Properties and Synthesis

Tert-butyl 4-bromobutanoate is a colorless to pale yellow liquid at room temperature.[1] Its physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₅BrO₂ |

| Molecular Weight | 223.11 g/mol |

| Density | 1.258 g/cm³ |

| Boiling Point | 225.9 °C at 760 mmHg |

| Flash Point | 117.1 °C |

Table 1: Physicochemical Properties of Tert-butyl 4-bromobutanoate

The synthesis of tert-butyl 4-bromobutanoate is typically achieved through the esterification of 4-bromobutanoic acid with tert-butanol (B103910). The reaction is acid-catalyzed and requires the removal of water to drive the equilibrium towards the product.

Experimental Protocol: Synthesis of Tert-butyl 4-bromobutanoate[2]

-

Materials: 4-bromobutanoic acid (1 eq.), tert-butanol (5 eq.), concentrated sulfuric acid (catalytic amount), magnesium sulfate (B86663) (4.2 eq.), dichloromethane (B109758).

-

Procedure:

-

Dissolve 4-bromobutanoic acid (e.g., 2.57 g, 15.39 mmol) in dichloromethane (20 mL).

-

Add magnesium sulfate (7.74 g, 64.30 mmol), tert-butanol (5.70 g, 76.95 mmol), and concentrated sulfuric acid (0.25 mL).

-

Stir the reaction mixture at room temperature for 48 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with dichloromethane.

-

Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by medium pressure silica (B1680970) gel column chromatography (eluent: n-hexane/ethyl acetate (B1210297) = 50/50) to afford tert-butyl 4-bromobutanoate.

-

-

Yield: 47%[2]

-

Characterization (¹H NMR, 400 MHz, CDCl₃): δ 3.27 (t, 2H, J=6.5Hz), 2.22 (t, 2H, J=7.2Hz), 1.91-1.98 (m, 2H), 1.27 (s, 9H).[2]

-

Characterization (¹³C NMR, 100 MHz, CDCl₃): δ 171.7, 80.5, 33.7, 32.8, 28.0, 27.9.[2]

Reactivity of the C-Br Bond

The primary alkyl bromide in tert-butyl 4-bromobutanoate is the principal site of its reactivity. The C-Br bond is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. The primary nature of the alkyl halide generally favors bimolecular nucleophilic substitution (Sₙ2) reactions. However, under appropriate conditions, it can also undergo elimination (E2) and form organometallic reagents.

Nucleophilic Substitution Reactions

The C-Br bond in tert-butyl 4-bromobutanoate readily undergoes substitution by a variety of nucleophiles. These reactions are typically carried out in polar aprotic solvents to enhance the nucleophilicity of the attacking species.

Figure 1: General scheme for the Sₙ2 reaction of tert-butyl 4-bromobutanoate.

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Solvent | Product | Yield | Reference |

| Phenoxide | Methyl-4-nitro-3-hydroxybenzoate, K₂CO₃ | DMF | Methyl 3-(4-(tert-butoxy)-4-oxobutoxy)-4-nitrobenzoate | 33% | [3] |

| Azide (B81097) | Sodium Azide (NaN₃) | DMF | tert-Butyl 4-azidobutanoate | ~95% (estimated) | [4] |

| Cyanide | Potassium Cyanide (KCN) | Ethanol | tert-Butyl 4-cyanobutanoate | - | General Reaction[5] |

| Amine | Diethylamine | - | tert-Butyl 4-(diethylamino)butanoate | - | General Reaction |

-

Materials: tert-Butyl 4-bromobutanoate (1.1 mmol), Methyl-4-nitro-3-hydroxybenzoate (0.9 mmol), potassium carbonate (2.76 mmol), N,N-dimethylformamide (DMF).

-

Procedure:

-

Combine Methyl-4-nitro-3-hydroxybenzoate, tert-butyl 4-bromobutanoate, and potassium carbonate in DMF.

-

Stir the reaction mixture (details on temperature and time not specified in the abstract, but typically these reactions are heated).

-

Work-up the reaction mixture to isolate the product.

-

-

Yield: 33%[3]

-

Materials: tert-Butyl 4-bromobutanoate (1.40 mmol), sodium azide (4.20 mmol), N,N-dimethylformamide (DMF, 15 mL).

-

Procedure:

-

Dissolve tert-butyl 4-bromobutanoate in DMF.

-

Add sodium azide to the solution.

-

Stir the reaction mixture overnight at room temperature.

-

Remove the solvent in vacuo to obtain the crude product.

-

Further purification may be required.

-

-

Yield: High yields are expected for this type of reaction.

Elimination Reactions

When treated with a strong, sterically hindered base, tert-butyl 4-bromobutanoate can undergo an E2 elimination reaction to form tert-butyl but-3-enoate. Potassium tert-butoxide is a common reagent for this transformation, as its bulkiness disfavors nucleophilic attack (Sₙ2) and promotes the abstraction of a proton from the β-carbon.

Figure 2: E2 elimination of tert-butyl 4-bromobutanoate.

-

Materials: tert-Butyl 4-bromobutanoate, potassium tert-butoxide, a suitable aprotic solvent (e.g., THF or tert-butanol).

-

Procedure:

-

Dissolve tert-butyl 4-bromobutanoate in the chosen solvent under an inert atmosphere.

-

Add potassium tert-butoxide portion-wise or as a solution in the same solvent, maintaining the reaction temperature (often at room temperature or slightly elevated).

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the product by distillation or column chromatography.

-

Formation of Organometallic Reagents

The C-Br bond can be used to form organometallic reagents, such as Grignard or organozinc (Reformatsky) reagents. However, the presence of the electrophilic ester carbonyl group within the same molecule presents a significant challenge, as the newly formed organometallic species can react intramolecularly.

Grignard Reagent Formation: The formation of the Grignard reagent, 4-(tert-butoxycarbonyl)butylmagnesium bromide, is challenging due to the potential for intramolecular cyclization to form a cyclopentanone (B42830) derivative. To circumvent this, the reaction must be carried out under carefully controlled conditions, often at low temperatures and with highly activated magnesium. Alternative methods like the Barbier reaction, where the organometallic reagent is generated in situ in the presence of an electrophile, can also be employed.

Reformatsky Reaction: A more viable approach for forming a nucleophilic species from tert-butyl 4-bromobutanoate is the Reformatsky reaction.[6] In this reaction, zinc metal is used to generate an organozinc reagent, which is less reactive than a Grignard reagent and generally does not react with the ester group. This allows for the selective reaction with other electrophiles, such as aldehydes or ketones.

Figure 3: Formation and reaction of the Reformatsky reagent.

-

Materials: tert-Butyl 4-bromobutanoate, activated zinc dust, an aldehyde or ketone, a suitable solvent (e.g., THF, benzene, or diethyl ether), and an acid for work-up (e.g., dilute HCl or H₂SO₄).

-

Procedure:

-

Activate the zinc dust (e.g., by washing with dilute acid, water, ethanol, and ether, then drying).

-

In a flask under an inert atmosphere, add the activated zinc and the solvent.

-

Add a mixture of the tert-butyl 4-bromobutanoate and the carbonyl compound dropwise to the zinc suspension. A small crystal of iodine may be added to initiate the reaction.

-

The reaction is often exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, continue stirring until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture and hydrolyze it by adding dilute acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent.

-

Purify the resulting β-hydroxy ester by column chromatography or distillation.

-

Application in the Synthesis of GABA Derivatives

Tert-butyl 4-bromobutanoate is a key starting material for the synthesis of protected forms of γ-aminobutyric acid (GABA), an important inhibitory neurotransmitter in the central nervous system. The bromoester can be converted to the corresponding azide, which is then reduced to the amine, yielding Boc-GABA-OtBu.

Figure 4: Synthesis of a protected GABA derivative.

Experimental Protocol: Synthesis of Boc-GABA-OtBu (Two-Step Procedure)

Step 1: Synthesis of tert-Butyl 4-azidobutanoate (as adapted above)[4]

Step 2: Synthesis of tert-Butyl 4-(tert-butoxycarbonylamino)butanoate (Boc-GABA-OtBu) (General Procedure)

-

Materials: tert-Butyl 4-azidobutanoate, di-tert-butyl dicarbonate (B1257347) (Boc₂O), a reducing agent (e.g., H₂ over Pd/C or triphenylphosphine (B44618) followed by water), and a suitable solvent (e.g., methanol (B129727) or THF).

-

Procedure (using catalytic hydrogenation):

-

Dissolve tert-butyl 4-azidobutanoate in methanol.

-

Add di-tert-butyl dicarbonate to the solution.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the azide is fully reduced (monitored by IR spectroscopy or TLC).

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield Boc-GABA-OtBu.

-

Conclusion

Tert-butyl 4-bromobutanoate is a highly useful and versatile building block in modern organic synthesis. The reactivity of its C-Br bond can be finely tuned to achieve a variety of synthetic transformations. While it readily participates in Sₙ2 reactions with a wide range of nucleophiles, the choice of a strong, hindered base can efficiently divert the reaction pathway towards E2 elimination. Furthermore, despite the challenges posed by the presence of the ester group, the C-Br bond can be transformed into an organometallic species, particularly through the Reformatsky reaction, opening up avenues for C-C bond formation. Its application in the synthesis of protected GABA derivatives underscores its importance in the development of new therapeutics. A thorough understanding of the reaction conditions that govern these different pathways is paramount for any researcher, scientist, or drug development professional seeking to exploit the full synthetic potential of this valuable compound.

References

A Technical Guide to the Key Chemical Properties of Tert-butyl 4-bromobutanoate for Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-bromobutanoate is a valuable bifunctional reagent in organic synthesis, prized for its utility as a building block in the construction of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of its core chemical properties, detailed experimental protocols for its synthesis and key reactions, and its applications in modern synthetic chemistry. The presence of a sterically hindered tert-butyl ester and a primary alkyl bromide within the same molecule allows for selective chemical transformations, making it a versatile tool for the discerning synthetic chemist.

Core Chemical and Physical Properties

A summary of the key physicochemical and spectroscopic data for tert-butyl 4-bromobutanoate is presented below for easy reference.

Table 1: Physicochemical Properties of Tert-butyl 4-bromobutanoate

| Property | Value | Reference |

| CAS Number | 110661-91-1 | [1] |

| Molecular Formula | C₈H₁₅BrO₂ | [1] |

| Molecular Weight | 223.11 g/mol | [1] |

| IUPAC Name | tert-butyl 4-bromobutanoate | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 225.9 °C at 760 mmHg | |

| Density | 1.258 g/cm³ | |

| Solubility | Soluble in organic solvents (e.g., ether, chloroform), less soluble in water. | [2] |

Table 2: Spectroscopic Data of Tert-butyl 4-bromobutanoate

| Spectrum Type | Key Peaks/Shifts (δ) | Solvent | Reference |

| ¹H NMR | 1.44 (s, 9H, -C(CH₃)₃), 2.17 (quint, 2H, -CH₂CH₂CH₂-), 2.42 (t, 2H, -CH₂CO₂tBu), 3.47 (t, 2H, -CH₂Br) | CDCl₃ | [3] |

| ¹³C NMR | 27.8, 27.9, 32.6, 33.6, 80.4, 171.8 | CDCl₃ |

Synthesis of Tert-butyl 4-bromobutanoate: Experimental Protocols

The most common methods for the preparation of tert-butyl 4-bromobutanoate involve the esterification of 4-bromobutyric acid or the bromination of tert-butyl 4-hydroxybutanoate (B1227057).

Protocol 1: Esterification of 4-Bromobutyric Acid

This method utilizes an acid-catalyzed esterification of 4-bromobutyric acid with tert-butanol (B103910).

Reaction Scheme:

Caption: Synthesis of tert-butyl 4-bromobutanoate via esterification.

Methodology: [2]

-

To a solution of 4-bromobutyric acid (1.0 eq) in dry dichloromethane, add magnesium sulfate (B86663) (4.2 eq) and tert-butanol (5.0 eq).

-

Carefully add concentrated sulfuric acid (catalytic amount).

-

Stir the reaction mixture vigorously at room temperature for 48 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: n-hexane/ethyl acetate) to afford tert-butyl 4-bromobutanoate.

Protocol 2: Bromination of Tert-butyl 4-hydroxybutanoate

This protocol involves the conversion of a primary alcohol to an alkyl bromide using a carbon tetrabromide and triphenylphosphine (B44618) system.

Reaction Scheme:

Caption: Synthesis from tert-butyl 4-hydroxybutanoate.

Methodology: [3]

-

Dissolve tert-butyl 4-hydroxybutanoate (1.0 eq) and carbon tetrabromide (1.9 eq) in tetrahydrofuran (B95107) (THF) and cool the solution in an ice bath.

-

Slowly add a solution of triphenylphosphine (1.9 eq) in THF to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 16 hours.

-

Filter off the precipitated triphenylphosphine oxide.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting oil by column chromatography (eluent: ethyl acetate/hexane) to yield tert-butyl 4-bromobutanoate.

Key Synthetic Applications and Experimental Protocols

The dual functionality of tert-butyl 4-bromobutanoate makes it a versatile reagent for introducing a protected carboxylic acid moiety via alkylation.

Alkylation of Nucleophiles

The primary bromide is susceptible to nucleophilic attack, allowing for the introduction of the tert-butoxycarbonylbutyl group onto a variety of substrates.

General Reaction Workflow:

Caption: General workflow for alkylation and deprotection.

This protocol describes the alkylation of the indole (B1671886) nitrogen, a common step in the synthesis of indole-based pharmaceuticals.

Methodology: [4]

-

To a solution of the indole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like cesium carbonate (1.1 eq).

-

Add tert-butyl 4-bromobutanoate (1.0-1.2 eq) to the mixture.

-

Stir the reaction at room temperature for 16 hours or until completion as monitored by TLC.

-

Perform an aqueous workup by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash chromatography.

This reaction is a classic method for carbon-carbon bond formation and is useful for synthesizing substituted carboxylic acids.

-

Prepare a solution of sodium ethoxide in ethanol (B145695) by dissolving sodium metal (1.0 eq) in absolute ethanol.

-

To this solution, add diethyl malonate (1.0 eq) dropwise.

-

Add tert-butyl 4-bromobutanoate (1.0 eq) to the resulting solution.

-

Reflux the reaction mixture until the solution is neutral to moist litmus (B1172312) paper.

-

Distill off the ethanol.

-

Add water to the residue and separate the organic layer.

-

Wash the organic layer with water, dry, and distill under reduced pressure to obtain the alkylated product.

Synthesis of Pharmaceutical Intermediates

Tert-butyl 4-bromobutanoate is a key building block in the synthesis of several important pharmaceutical agents.

Elagolix (B1671154), a gonadotropin-releasing hormone (GnRH) antagonist, is used for the management of endometriosis-associated pain.[7][8][9] While the commercial syntheses often use the corresponding ethyl ester, the tert-butyl ester serves as a close analog in developmental routes. The butanoate side chain is introduced via N-alkylation of a complex amine intermediate.

Illustrative Synthetic Step:

Caption: Alkylation step in a potential Elagolix synthesis.

PDE inhibitors are used to treat a variety of conditions, including chronic obstructive pulmonary disease (COPD) and psoriasis. The butanoic acid side chain is a common feature in many PDE4 inhibitors, and tert-butyl 4-bromobutanoate can be used to install this moiety.[10][11][12]

Synthesis of GABA Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Analogs of GABA are of significant interest for the treatment of neurological disorders. Tert-butyl 4-bromobutanoate can be used as a precursor to introduce the protected four-carbon backbone of GABA.[13][14][15]

Safety and Handling

Tert-butyl 4-bromobutanoate is an irritant to the skin and eyes and may cause respiratory irritation.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. It is stable under normal conditions but should be stored away from strong oxidizing agents.[2]

Conclusion

Tert-butyl 4-bromobutanoate is a highly valuable and versatile reagent for organic synthesis. Its key attributes, including the presence of a sterically hindered ester that is stable under many reaction conditions and a reactive primary bromide, allow for its use in a wide range of synthetic transformations. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. tert-Butyl 4-bromobutanoate | C8H15BrO2 | CID 2757253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. T-BUTYL 4-BROMOBUTYRATE | 110661-91-1 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US11339131B2 - Process for preparing elagolix sodium and intermediates thereof - Google Patents [patents.google.com]

- 8. WO2020240375A1 - Improved process for the preparation of elagolix and its intermediates - Google Patents [patents.google.com]

- 9. WO2021054896A1 - Process for preparing elagolix sodium and intermediates thereof - Google Patents [patents.google.com]

- 10. Design, synthesis, and biological evaluation of new phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phosphodiesterase inhibitors. Part 3: Design, synthesis and structure-activity relationships of dual PDE3/4-inhibitory fused bicyclic heteroaromatic-dihydropyridazinones with anti-inflammatory and bronchodilatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of Tert-butyl 4-bromobutanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information and handling protocols for tert-butyl 4-bromobutanoate (CAS No. 110661-91-1), a key reagent in organic synthesis. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.

Chemical and Physical Properties

Tert-butyl 4-bromobutanoate is a colorless to pale yellow liquid.[1] A summary of its key physical and chemical properties is presented in Table 1. This data is crucial for the design of experiments and for understanding its behavior under various conditions.

Table 1: Physical and Chemical Properties of Tert-butyl 4-bromobutanoate

| Property | Value | Source |

| Molecular Formula | C₈H₁₅BrO₂ | [1] |

| Molecular Weight | 223.11 g/mol | [2][3] |

| CAS Number | 110661-91-1 | [2] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Density | 1.258 g/cm³ | [4] |

| Boiling Point | 225.9 °C at 760 mmHg | [4] |

| Flash Point | 117.1 °C | [4] |